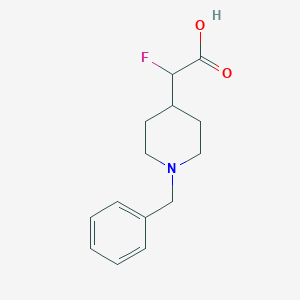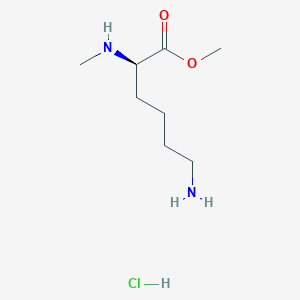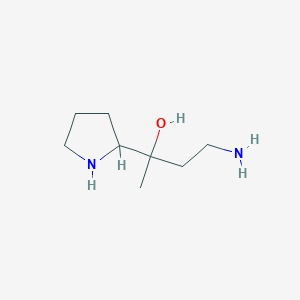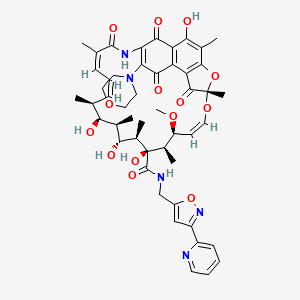
25-O-Desacetyl-(C-(3-pyridin-2-YL-isoxazol-5-YL)-methylaminocarbonyl)3-morpholinorifamycins
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“25-O-Desacetyl-(C-(3-pyridin-2-YL-isoxazol-5-YL)-methylaminocarbonyl)3-morpholinorifamycins” is a complex organic compound that belongs to the rifamycin family. Rifamycins are a group of antibiotics known for their effectiveness against a variety of bacterial infections, particularly tuberculosis and leprosy. This compound is a derivative of rifamycin, modified to enhance its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “25-O-Desacetyl-(C-(3-pyridin-2-YL-isoxazol-5-YL)-methylaminocarbonyl)3-morpholinorifamycins” typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the pyridine moiety, and the attachment of the morpholino group. Each step requires specific reagents and conditions, such as:
Isoxazole Formation: This step might involve the cyclization of a nitrile oxide with an alkyne.
Pyridine Introduction: This could be achieved through a coupling reaction, such as a Suzuki or Heck reaction.
Morpholino Group Attachment: This step might involve nucleophilic substitution or amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
“25-O-Desacetyl-(C-(3-pyridin-2-YL-isoxazol-5-YL)-methylaminocarbonyl)3-morpholinorifamycins” can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This could involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This might involve nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying bacterial resistance mechanisms.
Medicine: As a potential antibiotic for treating resistant bacterial infections.
Industry: As a precursor for the production of pharmaceuticals.
作用機序
The mechanism of action of this compound likely involves inhibition of bacterial RNA polymerase, similar to other rifamycins. This prevents the transcription of bacterial DNA into RNA, thereby inhibiting protein synthesis and leading to bacterial cell death. The specific molecular targets and pathways involved would require further research.
類似化合物との比較
Similar Compounds
Rifampicin: A well-known rifamycin antibiotic.
Rifabutin: Another rifamycin derivative with a broader spectrum of activity.
Rifapentine: A rifamycin with a longer half-life, allowing for less frequent dosing.
Uniqueness
“25-O-Desacetyl-(C-(3-pyridin-2-YL-isoxazol-5-YL)-methylaminocarbonyl)3-morpholinorifamycins” is unique due to its specific structural modifications, which may enhance its pharmacokinetic properties, reduce resistance, or improve its efficacy against certain bacterial strains.
特性
分子式 |
C49H57N5O14 |
|---|---|
分子量 |
940.0 g/mol |
IUPAC名 |
(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide |
InChI |
InChI=1S/C49H57N5O14/c1-24-12-11-13-25(2)46(61)52-37-38(54-17-20-65-21-18-54)43(59)34-35(42(37)58)41(57)27(4)44-36(34)45(60)48(7,67-44)66-19-15-33(64-8)28(5)49(63,29(6)40(56)26(3)39(24)55)47(62)51-23-30-22-32(53-68-30)31-14-9-10-16-50-31/h9-16,19,22,24,26,28-29,33,39-40,55-57,63H,17-18,20-21,23H2,1-8H3,(H,51,62)(H,52,61)/b12-11-,19-15-,25-13-/t24-,26+,28+,29+,33-,39-,40+,48-,49+/m0/s1 |
InChIキー |
GYGZYKUCBNNSGF-PZLBBNFHSA-N |
異性体SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@@]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)(C(=O)NCC5=CC(=NO5)C6=CC=CC=N6)O)C)OC)C)C)O)N7CCOCC7)\C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)(C(=O)NCC5=CC(=NO5)C6=CC=CC=N6)O)C)OC)C)C)O)N7CCOCC7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



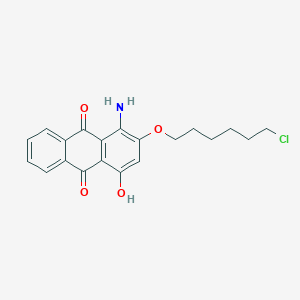
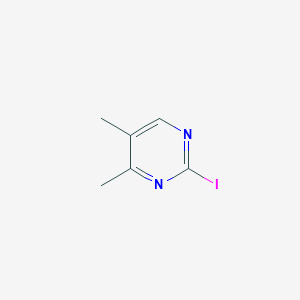
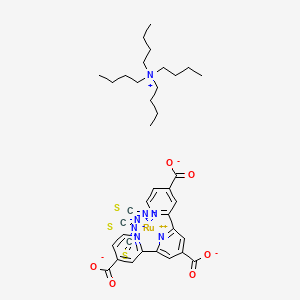
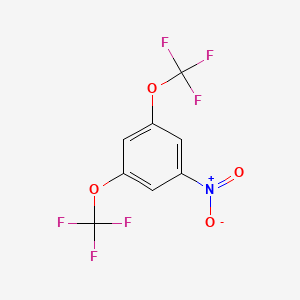

![cis-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13148688.png)
